molecular formula C10H9NO B1500784 2-Acetyl-5-methylbenzonitrile

2-Acetyl-5-methylbenzonitrile

Cat. No.: B1500784
M. Wt: 159.18 g/mol
InChI Key: KQALDXSZMFIDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-5-methylbenzonitrile is a benzonitrile derivative featuring an acetyl group (-COCH₃) at the 2-position and a methyl group (-CH₃) at the 5-position of the aromatic ring. The acetyl group, a strong electron-withdrawing substituent, reduces electron density at the ortho and para positions, while the methyl group at the 5-position introduces steric bulk and weak electron-donating effects.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-acetyl-5-methylbenzonitrile

InChI

InChI=1S/C10H9NO/c1-7-3-4-10(8(2)12)9(5-7)6-11/h3-5H,1-2H3

InChI Key

KQALDXSZMFIDOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Acetyl, 5-Methyl C₁₀H₉NO 175.19 Hypothetical: Precursor for ketone derivatives, drug intermediates
2-Fluoro-5-methylbenzonitrile 2-Fluoro, 5-Methyl C₈H₆FN 151.14 Strong C≡N stretching vibrations due to fluorine's electronegativity; studied via DFT/B3LYP
2-Amino-5-ethylbenzonitrile 2-Amino, 5-Ethyl C₉H₁₀N₂ 146.19 Pharmaceutical intermediate; amino group enables nucleophilic substitution
2-Amino-4-chloro-5-methoxybenzonitrile 2-Amino, 4-Chloro, 5-Methoxy C₈H₇ClN₂O 198.61 Chloro and methoxy groups enhance lipophilicity; used in agrochemicals
2-Isopropyl-5-nitrobenzonitrile 2-Isopropyl, 5-Nitro C₁₀H₁₀N₂O₂ 190.20 Nitro group facilitates redox reactions; potential explosive precursor

Key Observations:

In contrast, amino groups (electron-donating) activate the ring for reactions like nitration or halogenation . Methyl and ethyl substituents (weak electron donors) slightly increase electron density, balancing the acetyl group's deactivating effects .

Steric Effects :

  • The 5-methyl group in the target compound introduces minimal steric hindrance compared to bulkier substituents like isopropyl () or ethyl (), which may hinder reactions at adjacent positions .

Spectroscopic Properties :

  • In 2-Fluoro-5-methylbenzonitrile, DFT studies revealed distinct C≡N and C-F stretching modes at ~2230 cm⁻¹ and ~1250 cm⁻¹, respectively . The acetyl group in the target compound would likely exhibit strong C=O stretching (~1700 cm⁻¹) and altered C≡N vibrations due to conjugation.

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